molecular formula C8H9F3N2O B14143523 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one CAS No. 1006483-40-4

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one

Cat. No.: B14143523
CAS No.: 1006483-40-4
M. Wt: 206.16 g/mol
InChI Key: RXRARJAYDGKUAV-UHFFFAOYSA-N
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Description

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in ethanol at temperatures ranging from 20°C to 80°C for about 15 hours. The resulting product is then treated with sodium hydroxide in ethanol at room temperature for 1 hour to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various electrophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole

Uniqueness

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3-position and the propan-2-one moiety at the 1-position differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

1006483-40-4

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-one

InChI

InChI=1S/C8H9F3N2O/c1-5-3-7(8(9,10)11)12-13(5)4-6(2)14/h3H,4H2,1-2H3

InChI Key

RXRARJAYDGKUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)C)C(F)(F)F

Origin of Product

United States

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